molecular formula C23H23NO2 B1624595 N,N-Dibenzyl-L-phenylalanine CAS No. 95437-43-7

N,N-Dibenzyl-L-phenylalanine

Cat. No.: B1624595
CAS No.: 95437-43-7
M. Wt: 345.4 g/mol
InChI Key: BTVXUNDDVUJORV-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dibenzyl-L-phenylalanine is a protected derivative of the essential amino acid L-phenylalanine, where the amine functionality is shielded by two benzyl groups. This modification makes it a valuable chiral building block and synthetic intermediate in organic chemistry and drug discovery. Its primary research application is in the stereoselective synthesis of complex molecules, including pseudopeptides and pharmacologically interesting β-lactam analogs, where the dibenzyl protective group has been demonstrated to be essential for achieving high yields and desired stereoselectivity in key cyclization reactions . Furthermore, this compound and its derivatives, such as this compound Methyl Ester, serve as crucial precursors in medicinal chemistry research . A significant area of application is in the development of Boron Neutron Capture Therapy (BNCT) for treating aggressive cancers like glioblastoma multiforme . In this context, protected phenylalanine derivatives are key intermediates in the multi-step synthesis of 4-Borono-L-phenylalanine (BPA), the most frequently used boron delivery agent in this cutting-edge radiotherapy . The dibenzyl protection strategy helps preserve the chiral integrity of the molecule during the synthesis of this critical therapeutic agent. This product is intended for research purposes as a chemical scaffold and synthetic intermediate. It is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, and it is strictly prohibited for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95437-43-7

Molecular Formula

C23H23NO2

Molecular Weight

345.4 g/mol

IUPAC Name

(2S)-2-(dibenzylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C23H23NO2/c25-23(26)22(16-19-10-4-1-5-11-19)24(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15,22H,16-18H2,(H,25,26)/t22-/m0/s1

InChI Key

BTVXUNDDVUJORV-QFIPXVFZSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

sequence

F

Origin of Product

United States

Advanced Synthetic Methodologies for N,n Dibenzyl L Phenylalanine and Its Precursors

Stereoselective N-Alkylation Strategies for L-Phenylalanine

The direct N,N-dibenzylation of L-phenylalanine is a fundamental transformation in the synthesis of the target compound. The primary challenge lies in achieving high yields and selectivity while preserving the inherent chirality of the L-phenylalanine starting material. Strategies often involve a one-pot reaction where both the amino and carboxylic acid groups are functionalized.

The selection of appropriate bases and alkylating agents is critical for the successful N-alkylation of L-phenylalanine. The reaction conditions are fine-tuned to maximize the formation of the desired N,N-dibenzylated product over mono-benzylated or other side products.

The N-alkylation of amino acids is typically conducted under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity. Common inorganic bases such as potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH) have been effectively employed.

One established procedure involves heating a suspension of L-phenylalanine at reflux in an aqueous solution containing both potassium carbonate and sodium hydroxide. orgsyn.org This creates a clear solution of the deprotonated amino acid, which is then ready to react with the alkylating agent. orgsyn.org In a specific example, 120 mmol of potassium carbonate and 120 mmol of sodium hydroxide were used for 60 mmol of L-phenylalanine in 100 mL of water. orgsyn.org Another method reports the use of potassium carbonate in a solvent, which resulted in an 84.7% yield of N,N-dibenzyl-L-phenylalanine benzyl (B1604629) ester after purification. google.com While effective, the use of strong bases at elevated temperatures can sometimes lead to epimerization, which compromises the optical purity of the product. monash.edu

The choice of base and its stoichiometry relative to the amino acid substrate are key parameters that require optimization for any specific synthetic protocol.

Benzyl halides are the primary reagents for introducing the benzyl groups onto the nitrogen atom of L-phenylalanine. smolecule.com Benzyl bromide is frequently used due to its high reactivity. orgsyn.org In a typical procedure, benzyl bromide is added dropwise to the refluxing basic solution of L-phenylalanine. orgsyn.org An excess of the benzyl halide is often used to drive the reaction towards complete N,N-dibenzylation. For instance, 181 mmol of benzyl bromide was used for 60 mmol of L-phenylalanine. orgsyn.org

The reaction proceeds via nucleophilic substitution, where the deprotonated amino group attacks the benzylic carbon of the benzyl halide, displacing the halide ion. This process occurs twice to form the tertiary amine. It is also important to note that under these conditions, the carboxylic acid is simultaneously esterified by the benzyl halide, leading directly to the formation of this compound benzyl ester. orgsyn.orgsmolecule.com

To overcome the limitations of traditional methods, such as harsh reaction conditions and potential racemization, catalytic systems have been explored. These methods often offer milder conditions and higher selectivity.

Ruthenium-based catalysts have shown promise for the direct N-alkylation of amino acid esters with alcohols, representing a more atom-economical approach. d-nb.info For the reaction of phenylalanine benzyl ester with 4-methylbenzyl alcohol, a ruthenium catalyst (Cat 1) at 120°C resulted in 69% conversion and 60% selectivity for the mono-alkylated product. d-nb.info The efficiency of these catalytic systems can be highly dependent on reaction parameters such as temperature and the presence of co-catalysts. d-nb.infonih.gov

Table 1: Ruthenium-Catalyzed N-Alkylation of L-Phenylalanine Esters with 4-Methylbenzyl Alcohol d-nb.info
Ester SubstrateCatalystTemperature (°C)Conversion (%)Selectivity for Mono-alkylation (%)
Phenylalanine pentyl esterCat 1 (0.5 mol%)120>9955
Phenylalanine benzyl esterCat 1 (0.5 mol%)1206960
Phenylalanine pentyl esterCat 1 (0.5 mol%)90<5-

Iridium(III)-NHC catalysts have also been developed for the N-alkylation of unprotected amino acids, demonstrating excellent selectivity towards mono-alkylated products. researchgate.net Furthermore, phase-transfer catalysis using chiral catalysts derived from Cinchona alkaloids enables the enantioselective synthesis of amino acids through the alkylation of glycine (B1666218) Schiff base esters with reagents like benzyl halides. organic-chemistry.org

Optimization of Reaction Conditions and Reagent Selection

Synthesis of this compound Esters

The ester form of this compound, particularly the benzyl ester, is a common synthetic target. It is often produced directly in a one-pot reaction from L-phenylalanine. orgsyn.orgontosight.ai

As previously mentioned, the synthesis of this compound benzyl ester can be achieved by reacting L-phenylalanine with an excess of benzyl bromide in the presence of a base like potassium carbonate. orgsyn.orggoogle.com This one-pot method achieves both N,N-dibenzylation of the amino group and benzylation of the carboxylic acid group.

Table 2: Reported Yields for the Synthesis of this compound Benzyl Ester
Starting MaterialKey ReagentsPurification MethodYield (%)Reference
L-PhenylalaninePotassium carbonate, Sodium hydroxide, Benzyl bromideFlash chromatography (hexane/ethyl acetate)58-69 orgsyn.org
(L)-PhenylalaninePotassium carbonate, Benzyl bromideSilica-gel column chromatography (n-hexane/ethyl acetate)84.7 google.com

Purification of the resulting ester is crucial to remove unreacted starting materials and side products. The most common method is flash chromatography using a silica (B1680970) gel column. orgsyn.orggoogle.com The eluent system is typically a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). orgsyn.orggoogle.com For example, a hexane/ethyl acetate (10:1, v/v) system has been successfully used. orgsyn.org An alternative purification technique is recrystallization from a suitable solvent system. The crude product can be recrystallized from hexane to afford the pure compound as a white solid. orgsyn.org Another method involves crystallization from an ethanol/water mixture. tandfonline.com

Impact of Solvent Systems on Reaction Efficiency

The choice of solvent system plays a critical role in the efficiency and stereochemical outcome of synthetic transformations involving this compound and its precursors. In reactions such as the cyanomethylation of N,N-dibenzyl L-phenylalanine benzyl ester, the polarity of the solvent can significantly modulate the reactivity of the base used. tandfonline.com For instance, when employing a highly reactive and pyrophoric base like sodium amide, conducting the reaction in less polar solvent systems can temper its reactivity. tandfonline.com This moderation allows the reaction to be performed at more controlled and practical temperatures, such as -5 °C, which is crucial for preserving the enantiomeric purity of the chiral product. tandfonline.com The use of solvents like methyl tert-butyl ether (MTBE) has been documented for this purpose. google.comgoogle.com In contrast, more polar solvents like tetrahydrofuran (B95107) (THF) are also commonly used, but the choice must be carefully balanced with the base and desired reaction temperature to minimize racemization. tandfonline.comgoogle.com The solubility of the amino acid derivatives themselves is also a key consideration, with studies showing that solubility is highest in pure water and decreases significantly in semi-polar solvents. at.ua

Derivatization via Nucleophilic Addition Reactions

Cyanomethylation represents a key derivatization of this compound benzyl ester, transforming it into a β-keto nitrile, a valuable intermediate for synthesizing various heterocyclic systems. tandfonline.com The reaction involves the nucleophilic addition of the cyanomethyl anion, generated from acetonitrile (B52724) and a strong base, to the ester carbonyl group. tandfonline.comgoogle.com This condensation reaction yields 4-S-N,N-dibenzylamino-3-oxo-5-phenyl valeronitrile. google.com The process is an effective methodology for preparing β-keto nitriles, though it requires careful control of reaction parameters, particularly temperature, to maintain the stereochemical integrity of the chiral center. tandfonline.com Initial attempts using potassium t-butoxide required temperatures as low as -40 °C to achieve high enantiomeric excess (96% ee). tandfonline.com The use of alkali metal amides allows for somewhat higher reaction temperatures. tandfonline.com

The selection of the alkali metal amide as the base for generating the acetonitrile anion has a profound impact on the cyanomethylation reaction, particularly concerning chiral retention. While sodium amide (NaNH₂) can be effective, its use is associated with decreased enantiomeric purity, especially as the reaction scale and temperature increase. tandfonline.com Furthermore, sodium amide is pyrophoric, posing significant handling and storage challenges in a manufacturing setting. tandfonline.com

In contrast, lithium amide (LiNH₂) has demonstrated superior performance, providing significant improvements in chiral retention even at higher and more industrially feasible temperatures. tandfonline.comtandfonline.com Research shows that replacing sodium amide with the non-pyrophoric lithium amide leads to better preservation of stereochemistry. tandfonline.com This enhancement is attributed to the differing properties of the lithium and sodium cations. smolecule.com

Below is a comparative analysis of the two amides in the cyanomethylation of this compound benzyl ester. tandfonline.com

EntryBaseSolventTemperature (°C)Enantiomeric Excess (% ee)
1NaNH₂THF-1596.5
2NaNH₂THF093.0
3NaNH₂THFRoom Temp80.0
4NaNH₂Toluene (B28343)/THF (9:1)-597.0
5LiNH₂THFRoom Temp97.0
6LiNH₂Toluene/THF (9:1)Room Temp98.0

The primary factors influencing chiral retention during the cyanomethylation of this compound benzyl ester are the choice of the alkali metal amide and the solvent system. tandfonline.com The superior chiral retention observed with lithium amide compared to sodium amide is a key parameter. tandfonline.comtandfonline.com This effect is rooted in the coordination properties of the lithium cation. smolecule.com

Mechanistically, the smaller ionic radius of the lithium cation allows it to form more stable, tightly coordinated chelated intermediates with the substrate. smolecule.com These ordered transition states effectively shield the chiral center from racemization pathways that can occur at the α-carbon. tandfonline.comsmolecule.com In contrast, the larger sodium cation forms less stable complexes, leading to a higher propensity for racemization, particularly as the reaction temperature is increased. tandfonline.com The solvent polarity also plays a crucial role; less polar solvents can moderate the base's reactivity, which in the case of sodium amide, allows for better control and improved chiral purity at manageable temperatures. tandfonline.com The combination of lithium amide and a less polar solvent system like a toluene/THF mixture provides the most robust conditions for maintaining high enantiomeric excess. tandfonline.com

Following the cyanomethylation step, the resulting β-keto nitrile, (4S)-4-(N,N-dibenzyl)amino-5-phenyl-3-oxopentanenitrile, can undergo further C-C bond formation via Grignard reactions. google.com Specifically, the nitrile group is susceptible to nucleophilic attack by a Grignard reagent, such as benzyl magnesium chloride (BnMgCl). google.comgoogle.com This reaction transforms the nitrile into an enamine, (2S)-2-(N,N-dibenzyl)amino-5-amino-1,6-diphenyl-4-hexen-3-one, without the need for isolating the intermediate nitrile. google.com The Grignard reagent adds across the carbon-nitrogen triple bond of the nitrile to form an intermediate imine, which exists as its magnesium salt. masterorganicchemistry.com This intermediate is then typically hydrolyzed in a subsequent step to yield a ketone, but in this sequence, it forms a stable enamine. google.commasterorganicchemistry.com This one-pot process, combining cyanomethylation and Grignard addition, provides an efficient route to more complex structures from the this compound benzyl ester precursor. google.com

Cyanomethylation of this compound Benzyl Ester

Reductive Debenzylation Strategies for N-Deprotection

The N,N-dibenzyl group is a robust protecting group for the amine functionality of phenylalanine. Its removal, or deprotection, is a critical step to yield the free primary or secondary amine in a final product or intermediate. Reductive debenzylation is the standard method for cleaving the N-benzyl C-N bonds. orgsyn.orgrsc.org

A common and effective method involves catalytic hydrogenation. This can be achieved using palladium on carbon (Pd/C) as the catalyst in the presence of a hydrogen source. google.com One widely used hydrogen donor is ammonium (B1175870) formate, which allows the reaction to proceed under transfer hydrogenation conditions. google.com Another highly effective catalyst for this transformation is Pearlman's catalyst, palladium hydroxide on carbon (Pd(OH)₂/C). orgsyn.org This catalyst is often considered superior for removing N-benzyl groups and can be used with molecular hydrogen (H₂). orgsyn.org These methods are generally clean and efficient, yielding the deprotected amine and toluene as the byproduct. orgsyn.org

Chemoenzymatic Synthetic Approaches and Biocatalysis for L-Phenylalanine Derivatives

The synthesis of this compound and its precursors can be approached through various methodologies, with an increasing interest in chemoenzymatic strategies to enhance stereoselectivity and environmental sustainability. While purely chemical syntheses are established, the integration of biocatalysts offers promising avenues for the production of L-phenylalanine derivatives.

Historically, the preparation of N,N-dibenzylamino-L-benzyl phenylalanine has been achieved through chemical means, for instance, by reacting L-phenylalanine with benzyl chloride in the presence of potassium carbonate and an alkaline aqueous solution. google.com Another approach involves the reductive alkylation of L-phenylalanine methyl ester with benzaldehyde (B42025) and a reducing agent like α-picoline-borane to yield this compound methyl ester. sorbonne-universite.fr

Biocatalysis presents a powerful tool for the synthesis of chiral amino acids, offering high enantioselectivity under mild reaction conditions and often negating the need for protecting groups. biorxiv.org One-pot biocatalytic cascades have been developed to produce a variety of L-phenylalanine derivatives from simple aldehydes or carboxylic acids with high yields and greater than 99% enantiomeric excess. biorxiv.orgresearchgate.net These cascades can involve a series of enzymes, such as L-threonine transaldolase, phenylserine (B13813050) dehydratase, and an aminotransferase, working in concert. biorxiv.org

A notable chemoenzymatic method for producing a chiral phenylalanine derivative, 3-(methylsulfonyl)-L-phenylalanine phenylmethyl ester, a key intermediate for Lifitegrast, has been developed. This process utilizes an acylase for the enzymatic resolution of N-acetyl-3-bromo-phenylalanine, achieving a high enantiomeric excess (ee) of 99.9%. nih.gov

Furthermore, enzymes have demonstrated utility in reactions involving N-alkylated amino acids. For instance, a phenylalanine ammonia (B1221849) lyase (PAL) from Lycoris radiata (LrPAL3) has been shown to catalyze the N-methylamination of trans-cinnamic acid to produce N-methyl-L-phenylalanine. ijournals.cn This highlights the potential of PALs and other enzymes in the N-alkylation of phenylalanine precursors.

While a direct chemoenzymatic synthesis of this compound has not been extensively reported, the enzymatic resolution of related compounds suggests its feasibility. For example, Candida antarctica lipase (B570770) B (CALB) has been successfully employed for the kinetic resolution of racemic N-benzylated-β³-amino esters through hydrolysis. nih.govbeilstein-journals.org This demonstrates that enzymes can accommodate N-benzylated amino acid structures, a crucial consideration for developing a chemoenzymatic route to this compound. The process of enzymatic deprotection of N-carbobenzyloxy (Cbz) groups, a common protecting group in peptide synthesis, further supports the compatibility of enzymes with benzylated amine functionalities. nih.gov

The following table summarizes the chemoenzymatic synthesis of various L-phenylalanine derivatives, showcasing the enzymes used and the products obtained.

PrecursorEnzyme(s)ProductKey Findings
N-acetyl-3-bromo-phenylalanineAcylase (AmACY)3-bromo-L-phenylalanineYield of 40% with an ee of up to 99.9%. nih.gov
trans-Cinnamic acidPhenylalanine ammonia lyase (LrPAL3)N-methyl-L-phenylalanineOne-step regio- and enantioselective N-methylamination. ijournals.cn
Racemic N-benzylated-β³-amino estersCandida antarctica lipase B (CALB)Enantioenriched N-benzylated-β³-amino acidsSuccessful enzymatic resolution under mechanochemical conditions. nih.govbeilstein-journals.org
Aryl aldehydesL-threonine transaldolase, phenylserine dehydratase, aminotransferaseDiverse L-phenylalanine derivativesOne-pot biocatalytic cascade with >99% ee for 17 derivatives. biorxiv.orgresearchgate.net

The research into biocatalysis for amino acid synthesis is a rapidly evolving field. The demonstrated success with various L-phenylalanine derivatives and N-alkylated amino acids provides a strong foundation for the future development of efficient chemoenzymatic methodologies for the synthesis of this compound.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Building Blocks

Role as a Chiral Auxiliary and Ligand in Asymmetric Synthesis

The chirality inherent in N,N-Dibenzyl-L-phenylalanine, originating from the L-phenylalanine backbone, makes it a valuable tool for controlling the stereochemical outcome of chemical reactions. The bulky dibenzyl groups play a crucial role in directing the approach of reagents, leading to the preferential formation of one stereoisomer over another.

Asymmetric Alkylation Reactions

While specific examples of this compound itself in asymmetric alkylation are not extensively detailed in the provided search results, the broader context of using chiral auxiliaries derived from amino acids for this purpose is well-established. For instance, chiral oxazolidinones derived from D-phenylalanine have been successfully employed in the asymmetric synthesis of β-methylphenylalanine isomers. renyi.hu This methodology involves the attachment of the chiral auxiliary to a substrate, followed by a stereoselective alkylation reaction, and subsequent removal of the auxiliary to yield the enantiomerically enriched product. renyi.hu The principle of using a chiral entity to induce asymmetry is fundamental, and derivatives of this compound could conceptually be applied in similar strategies.

Stereoselective Formation of Functionalized Molecules

The application of N,N-dibenzylamino groups is significant in directing stereoselective transformations. For example, N,N-dibenzylaminoacetates have been utilized as synthetic equivalents of glycine (B1666218) in the synthesis of β-hydroxy-α-amino acids. renyi.hu Furthermore, the N,N-dibenzyl protective group has proven essential in the stereoselective preparation of β-lactam-containing pseudopeptides through the Mitsunobu reaction, leading to high yields and diastereoselectivity. nih.govresearchgate.net The dibenzyl groups influence the reaction's stereochemical course, highlighting their role in the formation of functionalized molecules with defined stereochemistry. nih.gov

Utilization as Intermediates in Complex Molecule Synthesis

Beyond its role as a chiral auxiliary, this compound and its derivatives are critical intermediates in the synthesis of complex, biologically active molecules, most notably in the production of antiretroviral drugs.

Precursors to Pharmaceutical Agents

This compound is a key starting material in the synthesis of intermediates for the HIV protease inhibitors Ritonavir (B1064) and Lopinavir. google.comresearchgate.netscispace.com A common synthetic route involves the reaction of L-phenylalanine with benzyl (B1604629) chloride to produce this compound benzyl ester. newdrugapprovals.orgdrugfuture.com This ester then undergoes a one-pot condensation with the anion of acetonitrile (B52724), followed by the addition of a Grignard reagent, to yield α-amino enaminones, which are peptidomimetic precursors. colab.ws

A specific intermediate, (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one, is synthesized from L-phenylalanine through a process that includes benzylation, cyanidation with acetonitrile, and a Grignard reaction with benzylmagnesium chloride. This method is noted for being more streamlined and using fewer toxic reagents compared to older protocols. Another patented method describes the preparation of Ritonavir and Lopinavir intermediates starting from L-phenylalanine, which is reacted with benzyl chloride in an alkaline aqueous solution to obtain N,N-dibenzylamino-L-benzyl phenylalanine. google.com This is then condensed with acetonitrile and reacted with benzyl magnesium chloride. google.com

The synthesis of a key diaminoalcohol intermediate for Ritonavir has been described starting from the this compound benzyl ester. newdrugapprovals.orgdrugfuture.com This ester is first condensed with acetonitrile using sodium amide and then with benzylmagnesium chloride to produce 5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one. newdrugapprovals.orgdrugfuture.com

Table 1: Key Intermediates in the Synthesis of Ritonavir and Lopinavir Derived from this compound

Intermediate NameStarting MaterialKey ReactionsReference
This compound benzyl esterL-phenylalanineReaction with benzyl chloride newdrugapprovals.org, drugfuture.com
4-S-N,N-dibenzylamino-3-oxo-5-phenyl valeronitrileN,N-dibenzylamino-L-benzyl phenylalanine esterCondensation with acetonitrile google.com
(S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-oneL-phenylalanineBenzylation, cyanidation, Grignard reaction
(2S,3S,5S)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol(S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-oneStereoselective reduction researchgate.net

The N-dibenzyl protective group, a key feature of this compound, plays a crucial role in the synthesis of β-lactam pseudopeptides. nih.govresearchgate.netmdpi.com Research has demonstrated that the use of a dibenzyl-protected serine-containing dipeptide in a Mitsunobu reaction leads to the desired β-lactam products in high yield and with high stereoselectivity. nih.govresearchgate.net The protective group is essential for the success of the cyclization reaction. nih.gov This methodology has been successfully applied to various serylphenylalanine dipeptides, underscoring the utility of the dibenzyl protective group in preparing these important structural motifs. nih.gov

Synthesis of Enantiomerically Pure Amino Acid Derivatives

The chirality of L-phenylalanine is preserved in its N,N-dibenzylated form, making it an excellent precursor for the synthesis of other enantiomerically pure amino acid derivatives. This retention of stereochemistry is critical for the biological activity of the final products.

This compound derivatives are instrumental in the synthesis of enantiomerically pure 4-borono-L-phenylalanine (L-BPA), a compound used in Boron Neutron Capture Therapy (BNCT) for cancer. researchgate.net The synthesis often involves a palladium-catalyzed cross-coupling reaction. Specifically, N,N-dibenzyl-4-iodo-L-phenylalanine benzyl ester serves as an excellent substrate for this transformation. nih.gov

In a typical procedure, the iodo-derivative is reacted with a boron source, such as pinacolborane or trimethylborate, in the presence of a palladium catalyst. oup.comgoogle.com The reaction of N,N-dibenzyl-4-iodo-L-phenylalanine benzyl ester with pinacolborane, catalyzed by [PdCl2(dppf)], proceeds smoothly to give the desired borylated product in high yield. oup.comoup.com Subsequent deprotection steps then afford the final L-BPA. oup.com A patented method describes the in-situ formation of 4-borono-N,N-dibenzyl-L-phenylalanine benzyl ester from the corresponding 4-iodo precursor, achieving a high yield of over 80%. google.com

Table 1: Palladium-Catalyzed Borylation of 4-Iodo-L-phenylalanine Derivatives oup.comoup.com
Substrate (N-Protected 4-Iodo-L-phenylalanine Derivative)CatalystProductYield (%)
N-Benzyloxycarbonyl-4-iodo-L-phenylalanine benzyl ester[PdCl₂(dppf)]N-Benzyloxycarbonyl-4-(pinacolato)boryl-L-phenylalanine benzyl ester88
N,N-Dibenzyl-4-iodo-L-phenylalanine benzyl ester[PdCl₂(dppf)]N,N-Dibenzyl-4-(pinacolato)boryl-L-phenylalanine benzyl ester91
(4S)-3-Benzyloxycarbonyl-4-(4-iodobenzyl)-5-oxazolidinone[PdCl₂(dppf)](4S)-3-Benzyloxycarbonyl-4-[4-(pinacolato)boryl)benzyl]-5-oxazolidinone71

Generation of Alpha-N,N-Dibenzylamino Aldehydes

The conversion of this compound into the corresponding aldehyde, (S)-2-(N,N-dibenzylamino)-3-phenylpropanal, provides a valuable chiral building block for various carbon-carbon bond-forming reactions. orgsyn.org A general and straightforward protocol involves the reduction of the parent α-amino acid. orgsyn.org These N,N-dibenzylamino aldehydes are useful in a wide array of diastereoselective reactions, including Grignard reactions, aldol (B89426) additions, and hetero Diels-Alder reactions. orgsyn.org The enantiomeric purity of the starting amino acid is maintained throughout the process, ensuring the aldehydes are produced without significant racemization. orgsyn.org These aldehydes are often prepared immediately before use from the corresponding amino alcohol. d-nb.info

Formation of Thiazole (B1198619) Derivatives

Recent research has demonstrated an unexpected but useful transformation of this compound into thiazole derivatives. acs.org When this compound was treated with specific reagents, it led to the formation of a 2,5-disubstituted thiazolium salt. acs.org This discovery prompted further investigation, which optimized the reaction conditions to synthesize 2,5-diphenylthiazole (B8808024) from N-benzyl-L-phenylalanine in a 92% yield. acs.org This methodology was extended to various N-substituted phenylalanine substrates, including those with electron-donating and heterocyclic groups, consistently producing the corresponding thiazoles in good to excellent yields. acs.org

Table 2: Synthesis of Thiazole Derivatives from N-Substituted L-Phenylalanine acs.org
SubstrateProductYield (%)
This compound2,5-Diphenyl-3-(phenylmethyl)thiazolium14
N-Benzyl-L-phenylalanine2,5-Diphenylthiazole92
N-4-Methylbenzyl-L-phenylalanine2-Phenyl-5-(p-tolyl)thiazole89
N-3,5-Diterbutylbenzyl-L-phenylalanine2-(3,5-Di-tert-butylphenyl)-5-phenylthiazole93
N-4-Methoxylbenzyl-L-phenylalanine2-(4-Methoxyphenyl)-5-phenylthiazoleGood

N-Protective Group Chemistry in Peptide Synthesis

The N,N-dibenzyl group serves as a robust protecting group for the amine functionality of amino acids during peptide synthesis. google.com Unlike more common protecting groups like Boc or Fmoc, the dibenzyl group is stable under various reaction conditions, allowing for selective transformations elsewhere in the molecule. smolecule.comgoogle.com

Utility of the N,N-Dibenzyl Group in Dipeptide and Pseudopeptide Formation

The N,N-dibenzyl protecting group has proven particularly effective in the stereoselective synthesis of β-lactam-containing pseudopeptides. nih.govmdpi.comnih.gov These structures are important building blocks for pharmacologically active compounds. researchgate.net The synthesis of these pseudopeptides can be achieved through an intramolecular Mitsunobu reaction of dibenzyl-protected serine-containing dipeptides. mdpi.com This method has been successfully applied to serylphenylalanine dipeptides, demonstrating the utility of the dibenzyl group in preparing β-lactam phenylalanine derivatives with high efficiency. mdpi.com The stability of the N,N-dibenzyl group also facilitates the formation of di- and polypeptides. google.com

Influence of Protective Groups on Reaction Stereoselectivity and Yield

The choice of the N-terminal protecting group is critical for the outcome of many synthetic reactions, profoundly influencing both the yield and the stereoselectivity. nih.govnih.gov The bulky N,N-dibenzyl group plays a crucial role in directing the stereochemical course of reactions. ull.es In the synthesis of β-lactam pseudopeptides via the Mitsunobu reaction, the use of a dibenzyl-protected dipeptide was essential for achieving high yields (up to 99%) and excellent stereoselectivity. mdpi.com In contrast, dipeptides with other protecting groups, such as phthalimide (B116566) or trityl, gave significantly lower yields or different product distributions under similar conditions. mdpi.com The steric hindrance provided by the two benzyl groups can effectively shield one face of the molecule, forcing incoming reagents to attack from the less hindered face, thereby controlling the formation of a specific stereoisomer. ull.esgoogle.com This control is evident in the reaction of N,N-dibenzyl-phenylalanine with a titanium homoenolate, which results in a diastereomeric ratio greater than 20-to-1. google.com

Table 3: Effect of N-Protective Group on β-Lactam Formation Yield mdpi.com
Dipeptide SubstrateN-Protective GroupCyclized Product Yield (%)
Serylphenylalanine dipeptideDibenzyl90-99
Serylphenylalanine dipeptidePhthalimideLower yields, side products observed
Serylphenylalanine dipeptideTritylLower yields, side products observed

Stereochemical Investigations and Chiral Control

Strategies for Enantioselective Control During Synthesis

The synthesis of N,N-Dibenzyl-L-phenylalanine and its derivatives with high enantiomeric purity is paramount for their application in asymmetric synthesis. cymitquimica.com Various strategies have been developed to exert strict stereochemical control during their preparation.

A common approach involves the N,N-dibenzylation of L-phenylalanine. This is typically achieved by reacting L-phenylalanine with benzyl (B1604629) halides under basic conditions. smolecule.com To mitigate the risk of racemization during this process, especially during the initial esterification to protect the carboxyl group, low-temperature conditions (0–5°C) and non-polar solvents like dichloromethane (B109758) (DCM) are often employed. smolecule.com

Asymmetric hydrogenation of dehydroamino acid precursors represents another powerful strategy for accessing enantiomerically pure N,N-dibenzyl phenylalanine derivatives. smolecule.com For instance, rhodium complexes with chiral phosphine (B1218219) ligands, such as [Rh((R,R)-Ethyl-DuPhos)(COD)]BF₄, have been successfully used to catalyze the hydrogenation of α-acetamido cinnamates, achieving enantiomeric excesses (ee) greater than 98%. smolecule.com The efficiency of this method is influenced by factors like the nature of the substrate, with electron-withdrawing groups on the amine enhancing the reaction, and the choice of solvent, where tetrahydrofuran (B95107) (THF) has been shown to improve catalyst longevity. smolecule.com The mechanism of rhodium-catalyzed hydrogenation involves the coordination of the substrate to the metal center, followed by hydrogen activation and stereoselective hydride delivery. smolecule.com

Palladium-catalyzed cross-coupling reactions also offer a versatile method for the synthesis of functionalized this compound derivatives while maintaining stereochemical integrity. researchgate.net For example, N,N-dibenzyl-4-iodo-L-phenylalanine benzyl ester can undergo smooth cross-coupling with pinacolborane in the presence of a [PdCl₂(dppf)] catalyst to yield the corresponding 4-borylated product in high yield. researchgate.net

Analysis of Diastereoselective Reaction Outcomes and Product Ratios

This compound and its aldehyde derivative, N,N-dibenzyl-L-phenylalaninal, are frequently employed in diastereoselective reactions to create new stereocenters with a high degree of control. The bulky N,N-dibenzyl group plays a crucial role in directing the stereochemical outcome of these reactions.

In the tandem oxyhomologation–coupling of N,N-dibenzyl-L-phenylalaninal with various nitrogen nucleophiles, a high degree of anti-diastereoselectivity is often observed. paris-saclay.fracs.org This Masked Acyl Cyanide (MAC) reaction can produce amide and peptide derivatives with diastereomeric ratios (dr) often exceeding 98:2 in favor of the anti isomer. paris-saclay.fracs.org The reaction's success extends to a range of primary and secondary amines, as well as amino acid derivatives. paris-saclay.fr For instance, reactions with primary amines like benzylamine (B48309) and butylamine, and even functionalized amines like propargylamine, consistently yield the anti adducts with dr >98:2. paris-saclay.fr With amino esters, the diastereoselectivity tends to decrease with increasing steric bulk of the α-substituent. paris-saclay.fr

The Henry reaction, involving the addition of nitromethane (B149229) to N,N-dibenzyl-α-amino aldehydes, can also proceed with high diastereoselectivity when catalyzed by a guanidine-thiourea bifunctional organocatalyst. thieme-connect.com For example, the reaction of N,N-dibenzyl-L-phenylalaninal with nitromethane in the presence of a specific chiral catalyst yielded the anti-nitro alcohol with a 95:5 diastereomeric ratio and 99% enantiomeric excess for the major diastereomer. thieme-connect.com

The diastereoselectivity of reactions involving N,N-dibenzylamino aldehydes is often explained by the Felkin-Anh model, where the large N,N-dibenzyl group orients itself to minimize steric interactions, thereby directing the nucleophilic attack. aalto.fi However, under certain Lewis acidic conditions, chelation control can lead to a reversal of diastereoselectivity. orgsyn.org

Below is a table summarizing the diastereoselective outcomes in reactions involving N,N-Dibenzyl-L-phenylalaninal.

ReactionNucleophileCatalyst/ConditionsMajor DiastereomerDiastereomeric Ratio (dr)
MAC ReactionBenzylamineH-MAC-TBSanti>98:2
MAC ReactionButylamineH-MAC-TBSanti>98:2
MAC ReactionMorpholineH-MAC-TBSanti>98:2
MAC ReactionGlycine (B1666218) methyl esterH-MAC-TBSanti>98:2
MAC ReactionAlanine methyl esterH-MAC-TBSanti90:10
Henry ReactionNitromethane(R,R)-Guanidine-thioureaanti95:5

Studies on Chiral Retention and Racemization Pathways

Maintaining the stereochemical integrity of this compound during chemical transformations is crucial. Studies have focused on understanding the factors that influence chiral retention and the mechanisms that can lead to racemization.

Influence of Bases and Solvents on Stereochemical Purity

The choice of base and solvent can significantly impact the stereochemical purity of this compound derivatives during reactions. In the cyanomethylation of this compound benzyl ester, lithium amide has been shown to provide superior chiral retention compared to sodium amide. tandfonline.comtandfonline.com While reactions with sodium amide showed a decrease in enantiomeric purity with increasing scale and temperature, this could be moderated by using less polar solvents. tandfonline.com However, lithium amide demonstrated significantly better chiral retention even at higher temperatures in the same solvent systems. tandfonline.com

The base-catalyzed epimerization of amino acid derivatives is a known pathway for racemization. smolecule.com The presence of electron-withdrawing groups near the chiral center can accelerate this process. smolecule.com In peptide coupling reactions, reagents like TBTU and PyBOP can promote racemization by forming activated ester intermediates that increase the acidity of the α-hydrogen. smolecule.com The choice of base during macolactamization of peptides containing N-methylated amino acids has also been shown to be critical for diastereoselectivity, with weaker bases generally minimizing epimerization. nih.gov

The solvent can also play a crucial role. For instance, in Ni-catalyzed asymmetric reductive arylation, the use of 1,2-dimethoxyethane (B42094) (DME) as a solvent was found to suppress racemization compared to other solvents. nih.gov

The following table highlights the effect of bases and solvents on the enantiomeric excess (ee) in the cyanomethylation of this compound benzyl ester.

BaseSolventTemperature (°C)Enantiomeric Excess (ee) (%)
Sodium AmideTHF-5 to -15~96
Lithium AmideTHFRoom TempHigh (not specified)
Sodium AmideLess Polar Solvents-5High (not specified)

Mechanistic Insights into Racemization Suppression

Understanding the mechanisms of racemization is key to developing strategies for its suppression. Racemization of amino acid derivatives often proceeds through the formation of an enolate or an azlactone intermediate. smolecule.commdpi.com

In the context of peptide coupling, additives like hydroxybenzotriazole (B1436442) (HOBt) can suppress racemization by rapidly converting the activated intermediate into a more stable product, thus outcompeting the pathway leading to racemization. smolecule.commdpi.com The mechanism involves a competition between the desired productive coupling and the non-productive abstraction of the α-hydrogen. smolecule.com

The superior chiral retention observed with lithium amide in cyanomethylation reactions is attributed to the unique coordination properties of the lithium cation. smolecule.com Lithium amide is believed to form more stable, chelated intermediates with the amino acid substrate, which effectively shield the chiral center from racemization pathways. smolecule.com The smaller ionic radius of lithium allows for tighter coordination, leading to a more ordered transition state that preserves the stereochemical information. smolecule.com

Chiral Recognition Phenomena Involving this compound Derivatives

Derivatives of this compound can participate in chiral recognition, a process where a chiral molecule selectively interacts with one enantiomer of another chiral compound. This phenomenon is fundamental to various applications, including enantioselective separations and analysis.

Some N,N'-dibenzylated macrocyclic compounds have been studied for their ability to recognize α-amino acid derivatives. rsc.org For example, a dicationic cyclophane-type N,N'-dibenzylated chiral derivative of S,S-(+)-tetrandrine has been shown to bind amino acid anions with varying degrees of affinity and enantioselectivity. rsc.org While it showed high enantioselectivity for smaller amino acids like N-acetylalanine, it bound larger phenylalanine derivatives more weakly and less selectively. rsc.org

Application of Chiral Solvating Agents in Spectroscopic Analysis

Chiral solvating agents (CSAs) are used in NMR spectroscopy to determine the enantiomeric purity of chiral compounds. researchgate.net CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of a chiral analyte. This interaction leads to different chemical shifts for the corresponding protons of the two enantiomers in the ¹H NMR spectrum, allowing for their differentiation and quantification. researchgate.netnih.gov

Tetraaza macrocyclic compounds synthesized from D-phenylalanine and (1S,2S)-(+)-1,2-diaminocyclohexane have been developed as effective chiral solvating agents. nih.govnih.gov These TAMCSAs have been successfully used to discriminate the enantiomers of various chiral analytes, including tripeptide derivatives and hydantoin (B18101) derivatives, by inducing significant non-equivalent chemical shifts in their ¹H NMR spectra. nih.govnih.gov The effectiveness of the chiral recognition depends on factors such as the structure of the CSA and the analyte, the solvent, and the temperature. researchgate.net Theoretical calculations suggest that intermolecular hydrogen bonding plays a significant role in the chiral discriminating behavior. nih.gov

Mechanistic Elucidation of Reactions Involving N,n Dibenzyl L Phenylalanine

Detailed Reaction Mechanism Studies of Key Transformations

The unique structure of N,N-Dibenzyl-L-phenylalanine and its derivatives allows them to undergo several important chemical transformations. Mechanistic studies have provided insight into how these reactions proceed, enabling chemists to leverage them for the synthesis of valuable compounds.

One notable transformation is the one-pot synthesis of 2,5-disubstituted thiazoles . A study reported a metal-free method where N-substituted α-amino acids, including this compound, are treated with thionyl chloride (SOCl₂) and a non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). chemrxiv.org The proposed mechanism involves multiple roles for SOCl₂. Initially, it activates the carboxylic acid to form an acyl chloride. This is followed by an intramolecular cyclization and subsequent sulfoxide (B87167) deoxygenation, facilitated by SOCl₂, to yield the final thiazole (B1198619) product. chemrxiv.org When this compound is used, the reaction yields a 2,5-diphenyl-3-(phenylmethyl)thiazolium salt. chemrxiv.org

Another key area of study is the use of this compound derivatives in palladium-catalyzed cross-coupling reactions . Specifically, N,N-dibenzyl-4-iodo-L-phenylalanine benzyl (B1604629) ester serves as an excellent substrate for synthesizing 4-borono-L-phenylalanine (L-BPA), a compound used in boron neutron capture therapy. researchgate.netnih.gov The reaction proceeds via a Suzuki-Miyaura coupling mechanism. The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic ester (like pinacolborane) and subsequent reductive elimination to form the new C-B bond and regenerate the Pd(0) catalyst. researchgate.netuwindsor.ca The use of the N,N-dibenzyl protecting group is advantageous, leading to high yields in these transformations. researchgate.netnih.gov

The dibenzyl protecting group also plays a critical role in the synthesis of β-lactams . In Mitsunobu reactions designed to form the four-membered β-lactam ring, the steric and electronic properties of the N-protecting group are considered essential for influencing the reaction's success and stereochemical outcome. smolecule.com

Furthermore, derivatives of this compound are crucial intermediates in the synthesis of pharmaceuticals like the HIV protease inhibitors ritonavir (B1064) and lopinavir . The synthesis starts with L-phenylalanine, which is converted to N,N-dibenzylamino-L-benzyl phenylalanine. This intermediate then undergoes a series of steps including condensation with acetonitrile (B52724), addition of a Grignard reagent, and stereoselective reductions to build the complex backbone of the final drug molecules.

Table 1: Key Synthetic Transformations Involving this compound and Its Derivatives
TransformationReactant(s)Key ReagentsProductRef
Thiazolium Salt SynthesisThis compoundSOCl₂, DBU2,5-diphenyl-3-(phenylmethyl)thiazolium chemrxiv.org
Boronylation (Suzuki-Miyaura type)N,N-Dibenzyl-4-iodo-L-phenylalanine benzyl esterPinacolborane, [PdCl₂(dppf)]N,N-Dibenzyl-4-(pinacolboryl)-L-phenylalanine benzyl ester researchgate.net
β-Lactam SynthesisDipeptide precursor with N-dibenzyl protectionMitsunobu reagents (e.g., phosphine (B1218219), azodicarboxylate)β-Lactam pseudopeptide smolecule.com
CyanomethylationThis compound benzyl esterChloroacetonitrile, Lithium amideα-cyanoamine derivative smolecule.com

Role of Chiral Inducers and Catalysts in Stereocontrol

Maintaining and controlling stereochemistry is paramount in the synthesis of biologically active molecules. In reactions involving this compound, various catalysts and chiral inducers are employed to ensure high stereoselectivity.

In the synthesis of intermediates for ritonavir and lopinavir, a chiral inducer is critical for establishing a new stereocenter. Specifically, (S)-2-methyl-CBS-oxazaborolidine is used to direct the reduction of a ketone, achieving a good diastereomeric excess (de%) and ensuring the formation of the desired stereoisomer.

Asymmetric hydrogenation reactions often utilize chiral catalysts to produce enantiomerically pure N,N-dibenzyl phenylalanine derivatives from dehydroamino acid precursors. The mechanism of these reactions, which frequently employ rhodium-phosphine complexes , involves the coordination of the substrate to the rhodium center, followed by the activation of hydrogen and a highly stereoselective hydride transfer to the double bond. smolecule.com The specific structure of both the rhodium complex and the substrate is critical in determining the binding mode and the final stereochemical outcome. smolecule.com

For cross-coupling reactions, palladium catalysts are instrumental. In the synthesis of L-BPA from N,N-dibenzyl-4-iodo-L-phenylalanine benzyl ester, catalysts like [PdCl₂(dppf)] (where dppf is 1,1'-Bis(diphenylphosphino)ferrocene) have been shown to facilitate the reaction smoothly and in high yields while preserving the original stereocenter of the L-phenylalanine backbone. researchgate.net

In some reactions, the choice of base can dramatically influence chiral retention. For instance, in the cyanomethylation of this compound benzyl ester, lithium amide was found to provide superior chiral retention compared to sodium amide. smolecule.com This is attributed to the ability of the smaller lithium cation to form more stable and tightly coordinated complexes with the amino acid substrate, thereby preventing racemization. smolecule.com

Table 2: Catalysts and Inducers for Stereocontrol in Reactions of this compound Derivatives
Reaction TypeCatalyst / InducerFunctionOutcomeRef
Stereoselective Reduction(S)-2-methyl-CBS-oxazaborolidineChiral InducerHigh diastereoselectivity (de%) in ketone reduction
Asymmetric HydrogenationRhodium-phosphine complexesChiral CatalystEnantiomerically pure products from dehydroamino acids smolecule.com
Cross-Coupling[PdCl₂(dppf)]CatalystHigh yield borylation with retention of stereochemistry researchgate.net
CyanomethylationLithium Amide (base)Chiral RetentionSuperior enantiomeric excess compared to sodium amide smolecule.com

Investigation of Substituent Electronic Properties and Their Influence on Reaction Outcomes

The electronic nature of substituents on the phenyl ring of phenylalanine derivatives can significantly impact reaction rates and yields. Both electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density of the aromatic ring and the reactivity of adjacent functional groups.

In the synthesis of thiazoles from N-substituted amino acids, the electronic properties of the starting material play a noticeable role. For example, when N,N-dibenzyl-L-tyrosine (which has an electron-donating hydroxyl group on the phenyl ring) was used, a slight decrease in reaction efficiency was observed. chemrxiv.org This was attributed to the EDG potentially destabilizing a key intermediate in the elimination step of the reaction mechanism. chemrxiv.org Conversely, phenylalanine derivatives bearing strong EWGs like trifluoromethyl or nitro groups were well-tolerated and proceeded in excellent yields.

In biocatalytic cascades designed to produce various L-phenylalanine derivatives, a general trend was observed where substrates with EWGs at the para or meta positions of the phenyl ring performed best, leading to higher yields. smolecule.com However, a notable exception was a reaction with a strong EDG (4-methoxy group), which also gave a near-quantitative yield of 99%, indicating that the interplay of steric and electronic factors can be complex and enzyme-specific. smolecule.com

The stability of the chiral center itself can be influenced by adjacent electronic factors. Base-catalyzed epimerization or racemization at the α-carbon is a common problem. The presence of EWGs adjacent to the chiral center can accelerate this process by stabilizing the negative charge of the carbanionic intermediate that forms upon deprotonation. smolecule.com This is a critical consideration during peptide coupling reactions where activating agents can enhance the acidity of the α-hydrogen.

Table 3: Influence of Phenyl Ring Substituents on Reaction Outcomes
Reaction TypeSubstituent TypePositionEffect on ReactionPlausible ReasonRef
Thiazole SynthesisEDG (-OH)paraSlight decrease in efficiencyDestabilization of reaction intermediate chemrxiv.org
Thiazole SynthesisEWG (-CF₃, -NO₂)paraExcellent yieldsFacilitation of elimination step
Biocatalytic SynthesisEWGpara, metaGenerally higher yieldsFavorable electrostatics for enzyme pathway smolecule.com
Biocatalytic SynthesisEDG (-OCH₃)paraHigh yield (99%)Favorable enzyme-substrate interaction (exception to general trend) smolecule.com

Kinetics and Thermodynamics of Synthetic Pathways

A thorough understanding of the kinetics and thermodynamics of synthetic pathways is essential for process optimization, scaling, and ensuring product quality. While detailed quantitative data such as rate constants and activation energies for the primary synthetic transformations of this compound are not extensively documented in publicly available literature, studies on related processes offer valuable insights.

A key kinetic consideration in any synthesis involving chiral amino acid derivatives is the rate of racemization . For phenylalanine derivatives, racemization rates have been shown to increase exponentially with temperature, following the Arrhenius equation. The activation energy for this process is reported to be in the range of 25-30 kcal/mol. smolecule.com This relatively high barrier indicates that racemization can often be minimized by maintaining low reaction temperatures. smolecule.com The mechanism typically proceeds through the formation of a planar enolate intermediate, which loses its stereochemical information.

Thermodynamic studies on related molecules provide further context. The thermal decomposition of dipeptides in the solid state to form cyclic dipeptides (diketopiperazines) has been found to be an endothermic process . bac-lac.gc.ca This suggests that cyclization reactions, such as the formation of a β-lactam ring from a linear this compound-containing precursor, would likely require an input of energy to proceed. The thermal stability of such precursors is also influenced by intermolecular forces, with a greater number of hydrogen bonds in the solid-state structure leading to higher thermal stability. bac-lac.gc.ca

Table 4: Kinetic and Thermodynamic Data for Processes Related to this compound
ProcessMolecule/SystemParameterValue / ObservationRef
Kinetics
RacemizationPhenylalanine DerivativesActivation Energy (Ea)25 - 30 kcal/mol smolecule.com
AdsorptionL-Phenylalanine on imprinted polymerKinetic ModelFollows second-order rate kinetics stuba.sk
Thermodynamics
Solid-State CyclizationDipeptidesEnthalpy (ΔH)Endothermic bac-lac.gc.ca
AdsorptionL-Phenylalanine on imprinted polymerEnthalpy (ΔH)Positive (Endothermic) stuba.sk
AdsorptionL-Phenylalanine on imprinted polymerEntropy (ΔS)Positive (Entropy-driven) stuba.sk

Compound Index

Advanced Spectroscopic and Structural Characterization in Synthetic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within a molecule.

Proton (¹H) NMR Spectroscopy

Proton NMR (¹H NMR) is instrumental in defining the structure of N,N-Dibenzyl-L-phenylalanine by identifying the chemical environment of its hydrogen atoms. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for each type of proton.

For the benzyl (B1604629) ester of this compound, the ¹H NMR spectrum in CDCl₃ at 400 MHz shows specific chemical shifts (δ) and coupling patterns. orgsyn.org The protons of the CH₂ group adjacent to the chiral center and the nitrogen atom appear as an ABX system at approximately 3.00 and 3.14 ppm. orgsyn.org The four protons of the N-benzyl groups' CH₂ moieties present as an AB system at 3.54 and 3.92 ppm. orgsyn.org The proton on the chiral carbon (α-proton) is observed as a triplet at around 3.71 ppm. orgsyn.org The aromatic protons from the three phenyl rings resonate in a multiplet between 7.12 and 7.30 ppm. orgsyn.org

A summary of the typical ¹H NMR spectral data for a derivative of this compound is presented below:

Proton TypeChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₂-CH-N (ABX System)3.00 and 3.14dd, ddJ_AB = 14.1, J_AX = 7.3, J_BX = 5.9
N-CH₂ (AB System)3.54 and 3.92d, dJ_AB = 13.9
CH₂-CH-N3.71tJ = 7.6
Aromatic-H7.12 - 7.30m-

Table built with data from Organic Syntheses Procedure. orgsyn.org

Carbon-¹³C NMR Spectroscopy

Complementing the proton data, Carbon-¹³C NMR (¹³C NMR) spectroscopy provides a map of the carbon skeleton of this compound. In the ¹³C NMR spectrum of its benzyl ester, distinct signals correspond to each unique carbon atom. orgsyn.org

The carbon of the CH₂ group in the phenylalanine backbone is found at approximately 35.8 ppm. orgsyn.org The carbons of the N-benzyl CH₂ groups resonate around 54.5 ppm. orgsyn.org The chiral α-carbon (CH-N) appears at about 62.5 ppm. orgsyn.org The aromatic carbons of the phenyl rings show a series of signals in the region of 126.3 to 139.3 ppm. orgsyn.org The carbonyl carbon of the ester group is typically observed further downfield at approximately 172.1 ppm. orgsyn.org

A representative ¹³C NMR data table for a derivative of this compound is as follows:

Carbon TypeChemical Shift (δ, ppm)
C₆H₅-CH₂35.8
N-CH₂54.5
CH₂-CH-N62.5
Aromatic-C126.3 - 139.3
COO-CH₂172.1

Table compiled from data in Organic Syntheses Procedure. orgsyn.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the molecule's structure through analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules like amino acids and their derivatives. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound derivatives, ESI-MS is often used to confirm the molecular weight. For instance, the methyl ester of this compound shows a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 360.1957 in high-resolution ESI-MS, which is consistent with its calculated molecular formula C₂₄H₂₅NO₂. sorbonne-universite.fr This technique is valuable for verifying the successful synthesis of the target compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. The exact mass of this compound is calculated to be 345.172878976 Da. nih.gov HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

In the analysis of this compound derivatives, HRMS is crucial for confirming the identity of newly synthesized compounds. For example, a study involving the synthesis of a thiazolium derivative from this compound utilized HRMS (ESI) to confirm the product's molecular formula as C₃₉H₃₆N₃O₂S, with a found m/z of 610.3497 for the molecular ion [M]⁺, which closely matched the calculated value of 610.3489. figshare.com

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry for Polymer Characterization

While not directly applied to the monomeric form of this compound, Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a key technique for the characterization of polymers derived from amino acids. If this compound were to be polymerized, MALDI-TOF (Time-of-Flight) MS would be employed to determine the molecular weight distribution of the resulting polypeptide.

In a typical MALDI-TOF experiment, the polymer sample is co-crystallized with a matrix compound that absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the polymer molecules. The ions are then accelerated into a time-of-flight mass analyzer, where their mass-to-charge ratio is determined by their flight time. This technique has been successfully used to characterize polypeptides of L-phenylalanine, revealing details about the polymer chain composition and end groups. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Structural Fingerprinting

Infrared (IR) spectroscopy is a fundamental analytical technique used in synthetic research to confirm the identity of a compound by identifying its functional groups. For a molecule such as this compound, the IR spectrum provides a unique "fingerprint" based on the vibrational frequencies of its constituent bonds. Each functional group within the molecule—the carboxylic acid, the tertiary amine, the aromatic rings, and the aliphatic chains—absorbs infrared radiation at a characteristic wavenumber, allowing for structural verification.

The presence of the carboxylic acid group is typically confirmed by two distinct absorptions: a very broad O-H stretching band, often centered around 3000 cm⁻¹, and an intense carbonyl (C=O) stretching band. In related amino acid derivatives, this carbonyl stretch is observed in the region of 1730-1740 cm⁻¹. sorbonne-universite.fr For instance, the ester carbonyl in Methyl N,N-Dibenzyl-L-phenylalaninate appears in this range. sorbonne-universite.fr The dibenzylamino group and the phenylalanine backbone contribute to absorptions in the C-H stretching region. Aromatic C-H stretches from the three phenyl rings appear at wavenumbers above 3000 cm⁻¹, while aliphatic C-H stretches from the benzyl CH₂ groups and the chiral center appear just below 3000 cm⁻¹.

Furthermore, the spectrum for this compound would be expected to show C-N stretching vibrations and aromatic C=C ring stretching peaks in the fingerprint region (approximately 1600-1450 cm⁻¹). Studies on other L-phenylalanine derivatives, such as N-(1-azolecarbonyl)-L-phenylalanine, have utilized IR spectroscopy to monitor reactions by observing characteristic bands for anhydride (B1165640) and other functional groups, underscoring the utility of this technique in the analysis of complex amino acid structures. srce.hr

Table 1: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 3300 - 2500 (very broad)
Aromatic C-H C-H Stretch 3100 - 3000
Aliphatic C-H C-H Stretch 3000 - 2850
Carboxylic Acid C=O Stretch 1725 - 1700
Aromatic Ring C=C Stretch 1600 - 1450

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity, conformation, and, crucially for chiral molecules like this compound, its absolute stereochemistry. The analysis of a single crystal yields a detailed structural model, including exact bond lengths, bond angles, and torsional angles.

While crystallographic data for derivatives of L-phenylalanine are present in the literature, confirming the utility of this technique for the compound class, specific single-crystal X-ray diffraction data for this compound is not prominently available. openrepository.comresearchgate.net For example, studies have been successfully conducted on organometallic palladium complexes of N-protected 4-iodo-L-phenylalanine methyl ester and on various C2-symmetric amino acid amide-derived organocatalysts. openrepository.comresearchgate.net

Should a single crystal of this compound be analyzed, the resulting data would be presented in a standardized format, as exemplified by the parameters listed in the table below. This information would allow researchers to visualize the molecule's solid-state conformation, including the orientation of the two benzyl groups relative to the phenylalanine backbone and the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, that dictate the crystal packing.

Table 2: Example Crystallographic Data Parameters Obtainable from Single-Crystal X-ray Diffraction

Parameter Description Example Data Format
Chemical Formula The elemental composition of the molecule. C₂₃H₂₃NO₂
Formula Weight The mass of one mole of the compound. 345.44 g/mol
Crystal System The crystal family (e.g., Monoclinic, Orthorhombic). Monoclinic
Space Group The symmetry group of the crystal. P2₁
a, b, c [Å] The dimensions of the unit cell axes. a = 10.123 Å, b = 5.432 Å, c = 18.765 Å
α, β, γ [°] The angles between the unit cell axes. α = 90°, β = 98.54°, γ = 90°
Volume [ų] The volume of the unit cell. 1021.5 ų
Z The number of molecules per unit cell. 2

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
N-(1-azolecarbonyl)-L-phenylalanine
Methyl N,N-Dibenzyl-L-phenylalaninate

Computational and Theoretical Studies on N,n Dibenzyl L Phenylalanine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely used in chemistry and materials science to predict a variety of molecular properties.

Elucidation of Stereochemical Properties and Conformations

For a molecule like N,N-Dibenzyl-L-phenylalanine, DFT would be instrumental in determining its three-dimensional structure and the relative stability of its different spatial arrangements (conformers). The presence of bulky N-benzyl groups introduces significant steric hindrance, leading to a complex potential energy surface with multiple local minima.

DFT calculations can explore this landscape by systematically rotating the various single bonds (dihedral angles) within the molecule and calculating the corresponding energy. This process helps in identifying the most stable conformers, which are the low-energy structures the molecule is most likely to adopt. Key dihedral angles for this compound would include the Cα-Cβ bond of the phenylalanine backbone and the C-N bonds connecting the benzyl (B1604629) groups to the nitrogen atom.

Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers

Conformer Dihedral Angle (N-Cα-Cβ-Cγ) Dihedral Angles (Cα-N-CH₂-Ph) Relative Energy (kcal/mol)
1 -60° (gauche-) trans, trans 0.00
2 180° (anti) trans, gauche 1.52
3 60° (gauche+) gauche, gauche 2.78

Note: This table is illustrative and not based on actual published data for this compound.

Investigation of Transition States and Reaction Energetics

DFT is also a crucial tool for studying chemical reactions. It can be used to locate the transition state, which is the highest energy point along the reaction pathway that connects reactants and products. The energy of the transition state is essential for calculating the activation energy of a reaction, which in turn determines the reaction rate.

For this compound, one might study reactions such as its synthesis, degradation, or its interaction with other molecules. DFT calculations would provide insights into the reaction mechanism by mapping out the entire energy profile, including reactants, intermediates, transition states, and products. This information is vital for understanding the feasibility and kinetics of a chemical process.

Molecular Modeling and Simulation

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are often used in conjunction with quantum mechanical calculations like DFT.

Conformational Analysis of this compound Derivatives

Molecular dynamics (MD) simulations, a key component of molecular modeling, can be used to study the dynamic behavior of this compound and its derivatives over time. In an MD simulation, the atoms in a molecule are treated as classical particles, and their motions are governed by a force field, which is a set of empirical energy functions.

By simulating the molecule's movement over nanoseconds or even microseconds, researchers can observe how it explores different conformations and how its structure fluctuates. This is particularly useful for understanding the flexibility of the molecule and the interplay of various non-covalent interactions, such as van der Waals forces and π-π stacking between the benzyl and phenyl rings, which would be prominent in this compound.

Electronic Structure Calculations

Electronic structure calculations aim to describe the distribution of electrons in a molecule, which is fundamental to understanding its chemical properties and reactivity.

Time-Dependent Density Functional Theory (TD-DFT) Investigations

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited electronic states of molecules. This is particularly important for understanding how a molecule interacts with light, for instance, in absorption and fluorescence spectroscopy.

For a molecule containing multiple aromatic rings like this compound, TD-DFT calculations could predict its UV-Vis absorption spectrum. The calculations would identify the energies of the electronic transitions from the ground state to various excited states and the probabilities of these transitions (oscillator strengths). This information helps in interpreting experimental spectra and understanding the nature of the electronic excitations, such as whether they are localized on a single aromatic ring or involve charge transfer between different parts of the molecule.

Table 2: Hypothetical TD-DFT Calculated Electronic Transitions for this compound

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength
S₀ → S₁ 4.59 270 0.05
S₀ → S₂ 4.96 250 0.12
S₀ → S₃ 5.44 228 0.85

Note: This table is illustrative and not based on actual published data for this compound.

Natural Bond Orbital (NBO) Analysis for Atomic Charges and Molecular Bonding Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing insights into atomic charges and the nature of chemical bonds. usp.br This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the intuitive Lewis structures of bonds and lone pairs. By examining the occupancy of these orbitals and the interactions between them, one can quantify the charge on each atom and understand the donor-acceptor interactions that contribute to molecular stability.

Despite the utility of NBO analysis, a specific study detailing the atomic charges and molecular bonding interactions for this compound could not be located in the existing scientific literature. Such an analysis would typically provide a table of natural atomic charges, revealing the electron distribution across the molecule, and a second-order perturbation theory analysis of the Fock matrix, which would quantify the stabilization energies associated with hyperconjugative interactions.

Table 7.3.2.1: Hypothetical Natural Atomic Charges for this compound

As no specific data is available, this table is a placeholder to illustrate the type of information an NBO analysis would provide. The values are not based on actual calculations.

Atom Natural Charge (e)
N1 Data not available
Data not available
Data not available
O1 (carboxyl) Data not available

Table 7.3.2.2: Hypothetical Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound

This table is a placeholder to demonstrate the typical output of an NBO analysis concerning bonding interactions. The interactions and energies are illustrative and not from a published study.

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
Data not available Data not available Data not available

Studies on Charge Transfer Complexes and Non-Covalent Interactions

Charge transfer complexes are formed through the interaction of an electron donor and an electron acceptor. The study of these complexes often involves computational analysis to understand the nature of the interaction, the electronic transitions involved, and the geometry of the complex. Similarly, non-covalent interactions, such as van der Waals forces, hydrogen bonds, and π-π stacking, are crucial in determining the conformation and aggregation properties of molecules. Computational methods are essential for quantifying the strength and nature of these weak interactions.

A thorough literature search did not reveal any specific computational studies focused on the formation of charge transfer complexes with this compound or a detailed analysis of its non-covalent interaction profile. Research on related phenylalanine derivatives has highlighted the importance of π-stacking in self-assembly processes, but direct computational data for the dibenzyl derivative is not available.

Table 7.4.1: Hypothetical Data on Charge Transfer Complex of this compound

This table is illustrative of the data that would be presented in a study on charge transfer complexes. The values and interacting species are hypothetical.

Electron Acceptor λmax (nm) Association Constant (K) Computational Method

Table 7.4.2: Hypothetical Non-Covalent Interaction Energies in this compound Dimers

This table demonstrates the kind of information that a computational study on non-covalent interactions would provide. The interaction types and energies are for illustrative purposes only.

Interaction Type Distance (Å) Interaction Energy (kcal/mol) Computational Method
π-π stacking (Benzyl-Benzyl) Data not available Data not available Data not available
C-H···π Data not available Data not available Data not available

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing N,N-Dibenzyl-L-phenylalanine, and how are reaction conditions optimized to achieve high yields?

  • Methodological Answer : The compound is synthesized via benzylation of L-phenylalanine using benzyl chloride under alkaline conditions (K₂CO₃/KOH) in aqueous or mixed-solvent systems. Optimization involves adjusting stoichiometry (e.g., excess benzyl chloride), temperature (40–60°C), and reaction time (12–24 hours). Purification typically employs recrystallization or column chromatography. Yield improvements are achieved by minimizing hydrolysis side reactions through controlled pH and anhydrous conditions .

Q. How is this compound characterized using spectroscopic techniques, and what key spectral markers distinguish it from related derivatives?

  • Methodological Answer :

  • ¹H NMR : Distinct signals for dibenzyl groups (δ 4.0–4.5 ppm, AB quartet for CH₂) and the α-proton of phenylalanine (δ 3.1–3.3 ppm, multiplet).
  • ¹³C NMR : Benzyl carbons (δ 50–55 ppm) and carbonyl resonance (δ 170–175 ppm).
  • IR : Stretching vibrations for amide (1650–1680 cm⁻¹) and aromatic C–H (3050–3100 cm⁻¹).
    Differentiation from mono-benzylated analogs relies on the absence of free amine signals (δ 1.5–2.5 ppm) in ¹H NMR .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during MAC (masked acyl cyanide) oxyhomologation reactions involving N,N-Dibenzyl-L-phenylalaninal?

  • Methodological Answer : Diastereoselectivity is influenced by:

  • Solvent polarity : Ethers (e.g., THF) favor anti-diastereomers due to stabilized transition states.
  • Base selection : DMAP enhances selectivity by stabilizing intermediates via hydrogen bonding.
  • Temperature : Lower temperatures (0°C) slow equilibration, preserving kinetic control.
    Diastereomer ratios (dr > 10:1) are confirmed via ¹H NMR integration of TBS methyl signals (δ 0.8–1.2 ppm) .

Q. What role does this compound play as an intermediate in synthesizing protease inhibitors like ritonavir, and what are the critical steps in its functionalization?

  • Methodological Answer : The compound serves as a precursor for diaminoalcohol intermediates in ritonavir synthesis. Key steps include:

  • Esterification : Conversion to benzyl ester using benzyl chloride.
  • Grignard addition : Reaction with benzylmagnesium chloride in methyl tert-butyl ether to form enone intermediates.
  • Reductive amination : Selective reduction of ketones to secondary amines.
    Functionalization requires rigorous exclusion of moisture to prevent hydrolysis .

Q. How do data contradictions arise when comparing enzymatic activity assays of phenylalanine dehydrogenase with this compound derivatives, and how can these discrepancies be resolved?

  • Methodological Answer : Discrepancies arise from:

  • Substrate specificity : The enzyme’s active site (Lys78/Asp118) may sterically hinder bulkier dibenzyl groups, reducing catalytic efficiency.
  • Assay conditions : Variations in pH (optimal at 8.5–9.0) or NAD⁺/NADH ratios alter turnover rates.
    Resolution involves:
  • Steady-state kinetics : Measure KmK_m and VmaxV_{max} under standardized conditions.
  • Structural docking studies : Compare binding affinities using X-ray crystallography (e.g., E·NAD⁺·substrate complexes) .

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